5-Amino-4-chloro-2-methoxybenzoic acid

Catalog No.
S16004754
CAS No.
M.F
C8H8ClNO3
M. Wt
201.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-4-chloro-2-methoxybenzoic acid

Product Name

5-Amino-4-chloro-2-methoxybenzoic acid

IUPAC Name

5-amino-4-chloro-2-methoxybenzoic acid

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

InChI

InChI=1S/C8H8ClNO3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12)

InChI Key

WZVRPQDCRVTPLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)N)Cl

5-Amino-4-chloro-2-methoxybenzoic acid is an aromatic compound characterized by the presence of an amino group, a chloro substituent, and a methoxy group attached to a benzoic acid structure. Its molecular formula is C8H8ClNO3C_8H_8ClNO_3, and it has a molecular weight of approximately 201.61 g/mol. This compound is notable for its role as an impurity in pharmaceutical formulations, particularly in the synthesis of drugs such as metoclopramide, where it serves as a degradation product or intermediate .

Due to the functional groups present in its structure:

  • Substitution Reactions: The amino and chloro groups are capable of undergoing nucleophilic substitution reactions, allowing for modifications of the compound.
  • Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced further depending on the reaction conditions.
  • Coupling Reactions: This compound can react with diazonium salts to form azo compounds, which are useful in dye chemistry.

The biological activity of 5-amino-4-chloro-2-methoxybenzoic acid has been linked to its potential as an enzyme inhibitor and modulator of various biological pathways. It may interact with specific molecular targets, affecting enzyme activity and receptor signaling. Some studies suggest that compounds with similar structures exhibit anti-inflammatory and anti-cancer properties, indicating potential therapeutic applications .

The synthesis of 5-amino-4-chloro-2-methoxybenzoic acid typically involves several key steps:

  • Methylation: The hydroxyl group of 4-amino-5-chlorosalicylic acid is methylated using dimethyl sulfate.
  • Chlorination: N-chlorosuccinimide is used to introduce a chlorine atom at the 5-position.
  • Hydrolysis and Acidification: The ester group undergoes hydrolysis under alkaline conditions followed by acidification with hydrochloric acid to yield the final product .

This synthetic route is efficient and can be adapted for industrial production, focusing on optimizing yield and purity.

5-Amino-4-chloro-2-methoxybenzoic acid finds applications primarily in pharmaceutical chemistry as an impurity reference standard for drug testing and quality control. It is particularly relevant in the context of metoclopramide synthesis, where it serves as a marker for degradation pathways. Additionally, its derivatives may be explored for potential therapeutic activities in anti-inflammatory and anti-cancer treatments .

Research into the interaction profiles of 5-amino-4-chloro-2-methoxybenzoic acid indicates that it may bind to various enzymes and receptors within biological systems. This binding can modulate enzymatic activity or alter signal transduction pathways, which is crucial for understanding its pharmacological effects. Studies often focus on its inhibitory effects on specific enzymes related to metabolic pathways or cancer progression .

Several compounds share structural similarities with 5-amino-4-chloro-2-methoxybenzoic acid, including:

Compound NameMolecular FormulaKey Features
4-Amino-5-chlorosalicylic acidC7H7ClN2O3Lacks methoxy group; used in similar synthetic routes
4-Amino-2-methoxybenzoic acidC9H11NO3Contains only one chlorine; different biological activity
5-Chloro-2-methoxybenzoic acidC8H8ClO3Lacks amino group; used in agricultural applications

These compounds highlight the uniqueness of 5-amino-4-chloro-2-methoxybenzoic acid due to its specific combination of functional groups, which influences its reactivity and biological interactions.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

201.0192708 g/mol

Monoisotopic Mass

201.0192708 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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